Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin

Descripción

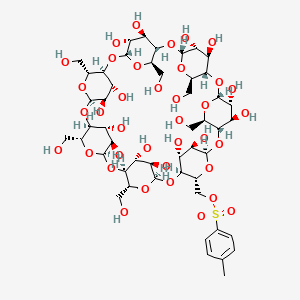

Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (6-TsO-β-CD) is a monofunctionalized derivative of β-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units. The compound is selectively sulfonated at the primary hydroxyl group (6-O position) of one glucose unit using reagents such as 1-(p-toluenesulfonyl)imidazole or p-toluenesulfonyl chloride (TsCl) under alkaline conditions . This modification introduces a reactive tosyl (-OTs) group, enabling further derivatization via nucleophilic substitution reactions. Key synthetic methods include:

- Classical synthesis: Yields ~61% using Ts-imidazole in water, minimizing multi-tosylation byproducts .

- Ultrasound-assisted synthesis: Achieves 31.1% yield in 40 minutes, enhancing efficiency .

6-TsO-β-CD is widely utilized as an intermediate in drug delivery systems, polymer conjugates, and host-guest complexes due to its balance of reactivity and stability . Its molecular structure (C₄₉H₇₆O₃₇S, MW 1289.17) includes a hydrophobic cavity (~6.0–6.5 Å diameter) for molecular encapsulation, while the tosyl group provides a handle for covalent modifications .

Propiedades

IUPAC Name |

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)72-12-21-42-28(62)35(69)49(79-21)85-41-20(11-55)77-47(33(67)26(41)60)83-39-18(9-53)75-45(31(65)24(39)58)81-37-16(7-51)73-43(29(63)22(37)56)80-36-15(6-50)74-44(30(64)23(36)57)82-38-17(8-52)76-46(32(66)25(38)59)84-40-19(10-54)78-48(86-42)34(68)27(40)61/h2-5,15-69H,6-12H2,1H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYLJCBFCXEADB-XISQNVKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O37S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Optimization

- Molar Ratios : A 1:1 molar ratio of β-cyclodextrin to TsCl is typically used, though excess TsCl (1.5–2 eq.) may improve yields.

- Temperature and Time : Reactions proceed at 0–5°C for 24–48 hours to minimize polysubstitution.

- Workup : The crude product is precipitated by pouring the reaction mixture into ice-cold water, followed by recrystallization from ethanol-water (3:7).

This method achieves yields of 25–30%, with purity dependent on rigorous exclusion of moisture. Challenges include the toxicity of pyridine and the need for low-temperature conditions.

Aqueous-Phase Synthesis: Limitations and Adjustments

An alternative approach employs TsCl in acetonitrile with aqueous sodium hydroxide, avoiding pyridine. However, this method faces significant drawbacks:

- Low Yield (13%) : High solubility of Ts-β-CD in water complicates precipitation.

- Hydrolysis Risk : The tosyl group hydrolyzes readily in aqueous media, necessitating rapid workup.

- Purification Difficulties : Column chromatography or reverse-phase chromatography (RPC) is often required, increasing complexity.

Despite these issues, the aqueous method remains useful for laboratories avoiding pyridine, provided hydrolysis is controlled.

Alternative Sulfonylating Agents: Mesitylenesulfonyl Chloride

Fujita et al. demonstrated that mesitylenesulfonyl chloride (MsCl) in pyridine at room temperature produces mono-6-sulfonated α-cyclodextrin in 25% yield after RPC purification. While this study focused on α-cyclodextrin, analogous conditions may apply to β-cyclodextrin. Key advantages include:

- Reduced Reaction Time : 1 hour vs. 24–48 hours for TsCl.

- Higher Regioselectivity : Bulky mesitylenesulfonyl groups favor mono-substitution.

Further studies are needed to optimize MsCl for β-cyclodextrin tosylation.

Comparative Analysis of Synthesis Methods

Table 1 summarizes critical parameters for Ts-β-CD preparation:

*Reported for α-cyclodextrin; β-CD yields may vary.

Purification and Characterization

Purification Techniques

Análisis De Reacciones Químicas

Types of Reactions

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin undergoes various chemical reactions, including:

Substitution Reactions: The p-toluenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, reacting this compound with an amine can yield an amino-cyclodextrin derivative .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Delivery Systems

Mono-Ts-β-CD is primarily utilized in drug delivery systems to enhance the solubility and stability of poorly soluble drugs. By encapsulating active pharmaceutical ingredients (APIs), it improves their bioavailability, which is crucial for effective therapeutic outcomes. For instance, studies have shown that mono-Ts-β-CD can significantly increase the solubility of certain anticancer drugs, facilitating better absorption in the body .

Formulation Enhancements

In addition to solubility improvement, mono-Ts-β-CD aids in stabilizing formulations against degradation. Its ability to form inclusion complexes with various drugs helps protect sensitive compounds from environmental factors such as light and moisture, extending their shelf life .

Analytical Chemistry

Chiral Separation

In analytical chemistry, mono-Ts-β-CD serves as a chiral selector in capillary electrophoresis (CE). This application is vital for the separation of enantiomers, which is essential in developing chiral drugs to ensure their efficacy and safety. The compound's ability to selectively interact with one enantiomer over another allows for precise analytical measurements .

Method Development

Research has demonstrated that using mono-Ts-β-CD in CE can improve resolution and sensitivity in detecting pharmaceutical compounds. This has implications for quality control in drug manufacturing and regulatory compliance .

Food Industry

Flavor and Aroma Enhancement

In the food industry, mono-Ts-β-CD is employed to encapsulate volatile flavor compounds, thereby enhancing the flavor profiles of various products. By protecting these compounds during processing and storage, it helps maintain the integrity and quality of food items .

Preservation Techniques

The use of cyclodextrins like mono-Ts-β-CD can also extend the shelf life of food products by reducing oxidation and microbial growth. This application is particularly beneficial in the formulation of functional foods aimed at improving health outcomes .

Cosmetic Formulations

Stabilizing Agent

In cosmetics, mono-Ts-β-CD acts as a stabilizing agent, enhancing the delivery of active ingredients while improving product texture. Its ability to form complexes with various cosmetic actives allows for controlled release and improved efficacy in skin care products .

Texture Improvement

The incorporation of mono-Ts-β-CD into creams and lotions not only stabilizes formulations but also contributes to a more pleasant sensory experience for consumers. This application aligns with current trends towards multifunctional cosmetic products .

Case Studies

Mecanismo De Acción

The mechanism of action of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps the guest molecule, while the hydrophilic exterior interacts with the surrounding environment, enhancing the solubility and stability of the guest molecule . This property is particularly useful in drug delivery, where it helps in the solubilization and stabilization of hydrophobic drugs .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tosylated Cyclodextrins

Table 2: Comparison with Non-Tosylated Cyclodextrin Derivatives

Key Research Findings

Synthetic Efficiency :

- 6-TsO-β-CD synthesis avoids multi-tosylation due to the steric protection of secondary hydroxyl groups, unlike TsCl-based methods, which require stringent pH control .

- Ultrasound-assisted methods reduce reaction time from hours to minutes but yield less product than classical approaches (31.1% vs. 61%) .

Reactivity in Drug Delivery: 6-TsO-β-CD serves as a precursor for amino-β-CD (via azide reduction) and thiol-β-CD (via thiol-disulfide exchange), enabling targeted drug delivery systems . In contrast, methyl-β-CD and HP-β-CD lack reactive handles for covalent conjugation, limiting their utility to non-covalent encapsulation .

Host-Guest Interactions :

- 6-TsO-β-CD retains β-CD’s ability to form inclusion complexes with hydrophobic drugs (e.g., hydroxycamptothecin) but with altered binding kinetics due to the tosyl group’s hydrophobicity .

- γ-CD derivatives (e.g., 6-TsO-γ-CD) exhibit higher binding capacity for larger molecules like ciprofloxacin but are synthetically challenging due to lower regioselectivity .

Stability and Safety: 6-TsO-β-CD is stable under refrigeration (2–8°C) but degrades in acidic conditions, releasing p-toluenesulfonic acid . Compared to unmodified β-CD, its toxicity profile is similar, but functionalized derivatives (e.g., amino-β-CD) require rigorous biocompatibility testing .

Actividad Biológica

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin (Mono-Ts-β-CD) is a derivative of beta-cyclodextrin, known for its unique structural properties and potential applications in various biological fields. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications, supported by relevant data tables and case studies.

Mono-Ts-β-CD is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 67217-55-4 |

| Molecular Formula | C₄₉H₇₆O₃₇S |

| Molecular Weight | 1289.17 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Water Solubility | Soluble in DMF, DMSO; insoluble in water |

| LogP | -4.56 |

Synthesis

The synthesis of Mono-Ts-β-CD typically involves the reaction of beta-cyclodextrin with p-toluenesulfonyl chloride under controlled conditions. A common method includes dissolving beta-cyclodextrin in deionized water, adding p-toluenesulfonyl chloride, and using sodium hydroxide to facilitate the reaction. The purification process often requires filtration and neutralization to isolate the desired product .

Biological Activity

Mono-Ts-β-CD exhibits several biological activities that enhance its utility in pharmaceutical applications:

- Drug Delivery : Its ability to form inclusion complexes with various drugs improves solubility and bioavailability. Studies have shown that Mono-Ts-β-CD can encapsulate hydrophobic drugs, facilitating their delivery and enhancing therapeutic efficacy .

- Antimicrobial Properties : Research indicates that Mono-Ts-β-CD has antimicrobial activity against various pathogens, making it a candidate for use in antimicrobial formulations .

- Biocompatibility : The compound has been evaluated for biocompatibility in vitro, showing minimal cytotoxicity towards human cell lines, which is crucial for its application in drug delivery systems .

Case Studies

Case Study 1: Drug Delivery Enhancement

A study demonstrated that Mono-Ts-β-CD significantly increased the solubility of poorly soluble drugs like ibuprofen. The formulation showed improved pharmacokinetic profiles in vivo compared to free drug administration.

Case Study 2: Antimicrobial Application

In another investigation, Mono-Ts-β-CD was incorporated into a hydrogel matrix for wound healing applications. The hydrogel exhibited sustained release of antimicrobial agents, effectively reducing bacterial load in infected wounds.

Q & A

Q. What are the most reliable synthetic routes for preparing Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin, and how does reagent choice impact selectivity?

The optimized method involves reacting β-cyclodextrin with 1-(p-toluenesulfonyl)imidazole (TsImidazole) in aqueous NaOH at 45°C, achieving ~61% yield with minimal by-products . TsImidazole is preferred over TsCl or Ts₂O due to reduced hydrolysis and improved regioselectivity. Key steps include grinding TsImidazole to fine particles for higher reactivity and maintaining pH/temperature control to avoid multi-tosylation .

Q. Which analytical techniques are critical for characterizing purity and substitution patterns in this compound?

- TLC and HPLC (with NH₄OH-containing mobile phases) detect residual β-cyclodextrin (<3%) and tosylated by-products .

- ¹H/¹³C NMR resolves substitution at the C6 position (e.g., δ 2.49 ppm for Ts methyl protons and 7.42/7.73 ppm for aromatic Ts protons) .

- Mass spectrometry confirms molecular weight (C₄₉H₇₆O₃₇S, 1289.2 g/mol) and detects impurities .

Q. How does Mono-6-O-Ts-β-CD enhance drug delivery systems?

The Ts group acts as a leaving group, enabling nucleophilic substitution (e.g., with ethylene diamine) to form aminoethyl derivatives. These derivatives complex hydrophobic drugs like ciprofloxacin, improving solubility and antibacterial efficacy via host-guest interactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data on synthesis yields and by-product formation?

Discrepancies in yields (e.g., 30–61%) arise from reaction heterogeneity and particle size of TsImidazole. To improve reproducibility:

- Use finely ground TsImidazole .

- Optimize NaOH addition temperature (room temperature preferred) .

- Apply Box-Behnken experimental design to model variables (e.g., TsImidazole equivalents, time) for maximal yield .

Q. What strategies mitigate challenges in regioselective derivatization for advanced applications?

- Protection/deprotection : Use bulky reagents to block secondary hydroxyl groups during C6 modification .

- Enzymatic synthesis : α-Galactosidase-mediated glycosylation at C6 achieves >90% regioselectivity in α-galactosyl-β-CD derivatives .

- Post-functionalization : Convert Ts to azide (via NaN₃) for "click chemistry" applications (e.g., polymer cross-linking) .

Q. How do inclusion complexation efficiencies vary with structural modifications, and how is this quantified?

- Circular dichroism (CD) and UV-vis spectroscopy track guest molecule encapsulation (e.g., rutin’s aromatic ring interactions) .

- Isothermal titration calorimetry (ITC) quantifies binding constants (e.g., β-CD-ciprofloxacin Kₐ ~10³ M⁻¹) .

- Solubility studies : Enhanced drug solubility (e.g., 10-fold for hydrophobic carotenoids) confirms successful complexation .

Q. What methodologies address inconsistencies in impurity profiling during scale-up?

- Preparative HPLC isolates mono-tosylated product from di/tri-substituted by-products .

- Ion-exchange chromatography removes residual TsImidazole and NaOH .

- FTIR and ESI-MS detect sulfonic acid impurities from incomplete TsImidazole hydrolysis .

Methodological Guidelines

Designing experiments to study Ts-β-CD’s role in catalytic systems :

- Substrate screening : Test Ts-β-CD’s ability to stabilize transition states in SN2 reactions (e.g., alkyl halide dehalogenation) .

- Kinetic assays : Monitor reaction rates with/without Ts-β-CD to assess catalytic turnover .

- X-ray crystallography resolves host-guest geometries in catalytic intermediates .

Optimizing enzymatic synthesis of Ts-β-CD derivatives :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.